molecular formula C20H15FN4O4S2 B11341009 5-(3-fluoro-4-methylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11341009
M. Wt: 458.5 g/mol
InChI Key: VFBGDNQLEZLYMD-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated phenyl ring, a thiazole moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with α-haloketones under basic conditions.

    Introduction of the Fluorinated Phenyl Ring: The fluorinated phenyl ring can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an appropriate α-hydroxyketone with an amide.

    Coupling Reactions: The final step involves coupling the synthesized thiazole and oxazole intermediates with the fluorinated phenyl ring using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways, such as the PI3K/AKT pathway, leading to alterations in cell growth, survival, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluoro-4-methylphenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide stands out due to its unique combination of a fluorinated phenyl ring, thiazole moiety, and oxazole ring, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H15FN4O4S2

Molecular Weight

458.5 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H15FN4O4S2/c1-12-2-3-13(10-16(12)21)18-11-17(24-29-18)19(26)23-14-4-6-15(7-5-14)31(27,28)25-20-22-8-9-30-20/h2-11H,1H3,(H,22,25)(H,23,26)

InChI Key

VFBGDNQLEZLYMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)F

Origin of Product

United States

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